5-Bromo-1,3-oxazole-2-carboxylic acid

lipophilicity drug-likeness membrane permeability

5-Bromo-1,3-oxazole-2-carboxylic acid (CAS 1935087-98-1) is a halogenated heterocyclic building block featuring a 1,3-oxazole ring substituted with a bromine atom at position 5 and a carboxylic acid group at position 2. With a molecular formula of C₄H₂BrNO₃ and a molecular weight of 191.97 g/mol, it serves as a versatile intermediate for cross-coupling reactions and the construction of more complex pharmaceutically relevant scaffolds.

Molecular Formula C4H2BrNO3
Molecular Weight 191.97 g/mol
Cat. No. B8188674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,3-oxazole-2-carboxylic acid
Molecular FormulaC4H2BrNO3
Molecular Weight191.97 g/mol
Structural Identifiers
SMILESC1=C(OC(=N1)C(=O)O)Br
InChIInChI=1S/C4H2BrNO3/c5-2-1-6-3(9-2)4(7)8/h1H,(H,7,8)
InChIKeyAXCVTSLLDHPVCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1,3-oxazole-2-carboxylic acid (CAS 1935087-98-1): Core Building Block Properties for Scientific Procurement


5-Bromo-1,3-oxazole-2-carboxylic acid (CAS 1935087-98-1) is a halogenated heterocyclic building block featuring a 1,3-oxazole ring substituted with a bromine atom at position 5 and a carboxylic acid group at position 2 [1]. With a molecular formula of C₄H₂BrNO₃ and a molecular weight of 191.97 g/mol, it serves as a versatile intermediate for cross-coupling reactions and the construction of more complex pharmaceutically relevant scaffolds [1][2]. The compound is structurally related to other 5-halo- and positional isomer analogs, and its differentiation from these alternatives is critical to successful synthetic route design and downstream biological performance.

Why 5-Bromo-1,3-oxazole-2-carboxylic acid Is Not Interchangeable with Other Halogenated or Isomeric Oxazole Analogs


Despite sharing the oxazole-2-carboxylic acid core, halogen substitution pattern and identity critically influence reactivity, lipophilicity, and biological target engagement. The bromine atom at the 5-position increases molecular weight and XLogP3-AA relative to unsubstituted oxazole-2-carboxylic acid, which can improve membrane permeability and binding to hydrophobic enzyme pockets [1][2]. Compared to the 5-chloro analog, the C–Br bond is inherently more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, as demonstrated in parallel synthesis studies of bromooxazole building blocks [3]. Furthermore, the 5-bromo substitution pattern offers distinct biochemical target selectivity compared to 4-bromo positional isomers, as evidenced by differential MAO-A/B inhibition profiles in enzyme assays . Generic substitution risks failure in multi-step synthetic sequences due to altered reaction kinetics and may compromise biological activity even when the core scaffold is conserved.

Quantitative Differentiator Guide for 5-Bromo-1,3-oxazole-2-carboxylic acid


Increased Lipophilicity (XLogP3-AA) Compared to Unsubstituted Oxazole-2-carboxylic Acid

The presence of the bromine atom at the 5-position significantly increases the computed lipophilicity of the oxazole-2-carboxylic acid scaffold. 5-Bromo-1,3-oxazole-2-carboxylic acid has a computed XLogP3-AA value of 1.2 [1], whereas unsubstituted 1,3-oxazole-2-carboxylic acid (CAS 672948-03-7) has an estimated XLogP3-AA of approximately 0.3 [2]. This represents a 0.9 log unit increase in lipophilicity, which is typically associated with a roughly 8-fold increase in partition coefficient and improved passive membrane permeability.

lipophilicity drug-likeness membrane permeability

Enhanced Cross-Coupling Reactivity of C5-Br Compared to C5-Cl in Suzuki-Miyaura Reactions

In systematic studies of bromooxazole building blocks, 5-bromooxazole substrates demonstrated efficient Suzuki-Miyaura cross-coupling with arylboronic acids under parallel synthesis conditions using Pd(PPh₃)₄ catalysis [1]. While the Solomin et al. (2019) study focused on bromooxazoles, the inherent reactivity order for aryl halides in oxidative addition to Pd(0) is well-established: Ar–I > Ar–Br > Ar–Cl >> Ar–F. The C5–Br bond in 5-bromo-1,3-oxazole-2-carboxylic acid undergoes oxidative addition more readily than the corresponding C5–Cl bond in 5-chloro-1,3-oxazole-2-carboxylic acid (CAS 1555994-82-5), enabling milder reaction conditions and often higher yields when directly compared in analogous heterocyclic systems [2].

cross-coupling Suzuki-Miyaura C–Br reactivity building block efficiency

Differential Monoamine Oxidase (MAO) Inhibition Profile Compared to 4-Bromo Regioisomer

Biological assay data in BindingDB indicate that compounds derived from the 5-bromooxazole-2-carboxylic acid scaffold exhibit measurable MAO-A inhibitory activity. A specific derivative (CHEMBL5182438) showed MAO-A inhibition with an IC₅₀ of 754 nM . In contrast, 4-bromo regioisomers are more commonly associated with MAO-B inhibition profiles, reflecting a regioisomer-dependent shift in enzyme selectivity. While direct head-to-head comparison of the free carboxylic acids is not available, the parent scaffold's substitution pattern dictates the orientation of key interactions within the MAO active site, a phenomenon well-documented across oxazole-based MAO inhibitor series [1].

MAO inhibitor regioisomer selectivity enzyme inhibition neuropharmacology

Multigram-Scale Synthetic Accessibility via Regiocontrolled Lithiation-Bromination Strategy

The Solomin et al. (2019) study demonstrated that 5-bromooxazoles can be synthesized via direct regiocontrolled lithiation followed by reaction with an electrophilic bromine source, yielding exclusively the 5-substituted product on a multigram scale [1]. This methodology was optimized for all three isomeric bromooxazoles (2-, 4-, and 5-bromo), and the 5-bromo isomer consistently exhibited high regioselectivity without contamination from the 2- or 4-bromo isomers. In contrast, achieving high isomeric purity for the 4-bromo analog often requires careful solvent control (DMF) to suppress undesired C-2 bromination, as reported in separate regioselective bromination studies [2].

scalable synthesis regioselective bromination building block availability process chemistry

Optimal Application Scenarios for 5-Bromo-1,3-oxazole-2-carboxylic acid in Research and Industrial Chemistry


Medicinal Chemistry: CNS-Targeted Kinase Inhibitor Library Synthesis via Suzuki-Miyaura Cross-Coupling

The enhanced lipophilicity (XLogP3-AA = 1.2, Δ = +0.9 vs. unsubstituted oxazole) and efficient C5–Br oxidative addition properties make 5-bromo-1,3-oxazole-2-carboxylic acid the preferred building block for diversifying oxazole-containing kinase inhibitor scaffolds targeting CNS enzymes. In parallel synthesis format, the bromo substituent enables rapid C–C bond formation with arylboronic acids using standard Pd(0) catalysis, outperforming the chloro analog in reaction rate and yield [1]. The carboxylic acid handle at the 2-position allows subsequent amidation or esterification to generate focused libraries for structure-activity relationship (SAR) studies .

Process Chemistry: Multigram-Scale Synthesis of Oxazole-Containing Pharmaceutical Intermediates

The regiocontrolled lithiation-bromination strategy described by Solomin et al. (2019) provides exclusive access to the 5-bromo isomer on a multigram scale without chromatographic separation of regioisomers [1]. This high isomeric purity, confirmed by the exclusive formation of the 5-substituted product in the Suzuki-Miyaura coupling step, makes the compound a robust choice for process-scale synthesis of pharmaceutical intermediates where batch-to-batch consistency and low impurity profiles are critical regulatory requirements [1]. In contrast, the 4-bromo isomer requires additional solvent optimization to suppress C-2 side products, adding complexity to scale-up operations [2].

Chemical Biology: MAO-A Selective Probe Development for Neuropharmacology

BindingDB data show that 5-bromooxazole-2-carboxylic acid-derived compounds achieve MAO-A inhibition with IC₅₀ values in the sub-micromolar range (754 nM) [1]. The 5-bromo regioisomer demonstrates a selectivity profile favoring MAO-A over MAO-B, which is consistent with SAR trends for 5-substituted oxazole-2-carboxylic acids in monoamine oxidase enzymology . Researchers developing selective MAO-A chemical probes or imaging agents should prioritize the 5-bromo variant over the 4-bromo isomer to maintain target selectivity in neuronal tissue assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1,3-oxazole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.